

literature review of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

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An In-depth Technical Guide to the Research Landscape of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and its Analogs

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents ranging from antibacterial drugs to diuretics, anticonvulsants, and anti-inflammatory agents. Its enduring prevalence is attributable to its unique chemical properties: the sulfonamide moiety can act as a versatile hydrogen bond donor and acceptor, and its tetrahedral geometry allows it to serve as a stable, non-hydrolyzable mimic of a peptide bond. These features enable it to interact with a diverse range of biological targets with high affinity and specificity.

This guide focuses on the research surrounding a specific molecule within this class: **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**. While direct research on this exact compound is nascent, a comprehensive review of its immediate structural analogs provides a robust, predictive framework for its potential synthesis, properties, and biological activities. We will dissect the available literature on its closest relatives to construct a detailed profile, offering field-proven insights for researchers, scientists, and drug development professionals aiming to explore this promising chemical space. This analysis will illuminate the causal relationships

behind experimental designs and build a foundation for future investigation into this molecule as a potential therapeutic lead.

Synthesis and Characterization: A Generalized Approach

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry, typically involving the nucleophilic attack of an amine on a sulfonyl chloride. For **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** and its analogs, the core reaction involves p-toluenesulfonyl chloride (tosyl chloride) and a substituted aminophenol.

Experimental Protocol: Synthesis of N-(4-hydroxyphenyl)benzenesulfonamide

This protocol, adapted from the synthesis of the closely related N-(4-hydroxyphenyl)benzenesulfonamide, serves as a reliable template.^[1] The primary difference for the target compound would be the use of 4-methylbenzenesulfonyl chloride instead of benzenesulfonyl chloride.

Materials:

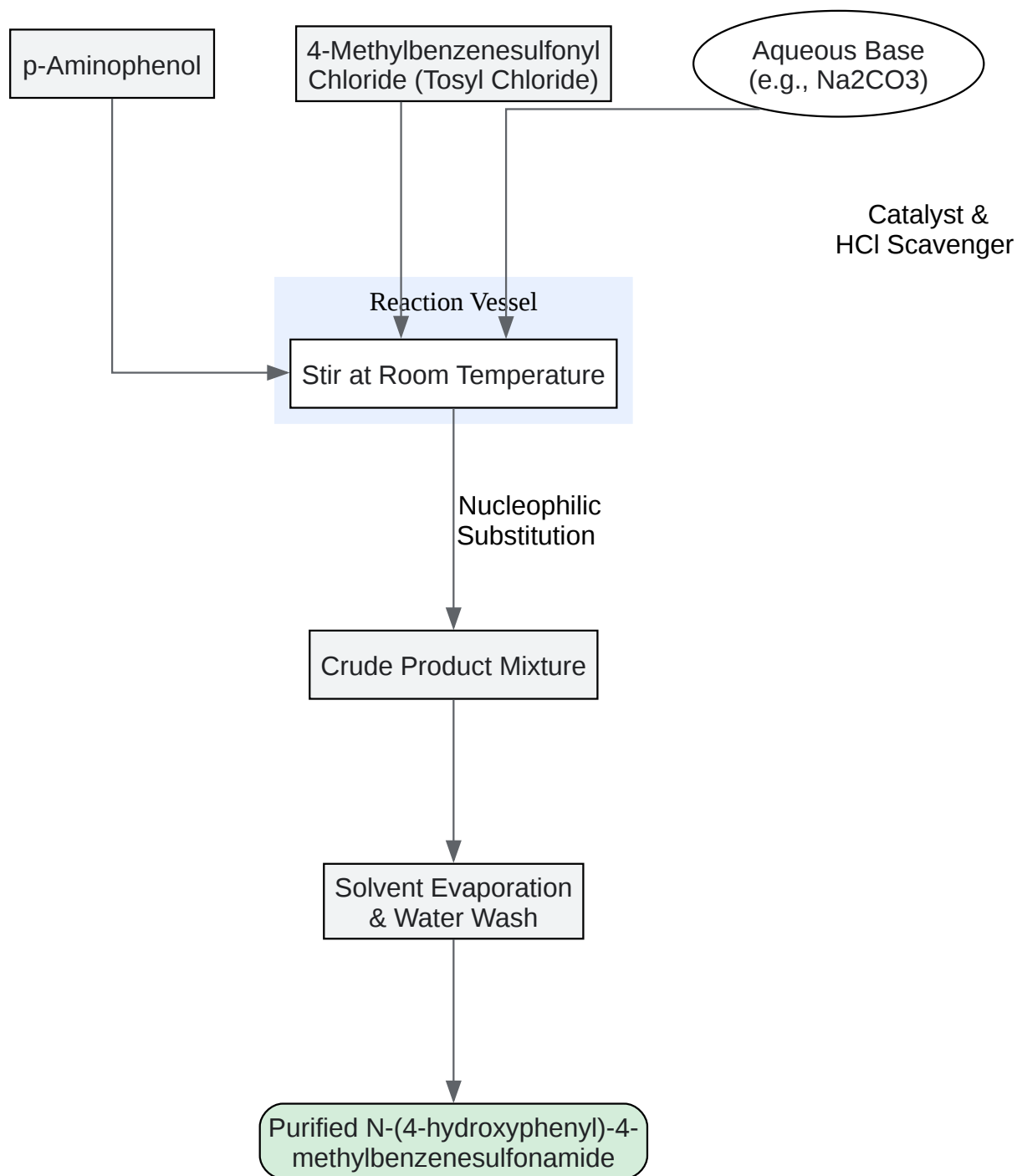
- p-Aminophenol
- 4-Methylbenzenesulfonyl chloride (Tosyl chloride)
- Aqueous Sodium Carbonate (10% w/v)
- Methanol
- Water (Deionized)
- Stir plate and magnetic stir bar
- Reaction flask and standard glassware

Step-by-Step Methodology:

- **Reactant Preparation:** In a suitable reaction flask, dissolve 1.0 equivalent of p-aminophenol in water and a 10% aqueous sodium carbonate solution. The carbonate solution acts as a base to deprotonate the aminophenol and neutralize the HCl byproduct formed during the reaction.
- **Addition of Sulfonyl Chloride:** While stirring the solution at room temperature, add 1.0 equivalent of 4-methylbenzenesulfonyl chloride portion-wise. The reaction is typically exothermic and should be controlled.
- **Reaction:** Continue stirring the mixture for approximately 30-60 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the solvent is typically removed under reduced pressure (evaporation). The resulting crude solid is then washed thoroughly with water to remove any remaining inorganic salts and unreacted starting materials.
- **Purification:** The crude product is dried and then recrystallized from a suitable solvent, such as methanol, to yield the purified **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.^[1]
- **Characterization:** The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).^[2]

Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for N-aryl sulfonamides of this class.



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Caption: Generalized workflow for the synthesis of **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide**.

Physicochemical Properties: A Comparative Analysis

Understanding the physicochemical properties of a compound is critical for predicting its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion). By comparing the computed properties of our target molecule with its close analogs, we can infer its likely characteristics.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	XLogP3	Hydrogen Bond Donor Count	Hydrogen Bond Acceptor Count	Reference
N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide	C ₁₃ H ₁₃ NO ₃ S	263.31	2.1	2	4	PubChem CID: 284336[3]
N-(4-hydroxyphenyl)benzenesulfonamide	C ₁₂ H ₁₁ NO ₃ S	249.29	1.9	2	4	PubChem CID: 79622[4]
4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide	C ₁₄ H ₁₅ NO ₃ S	277.34	2.9	2	4	PubChem CID: 846949[5]
N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide	C ₁₃ H ₁₃ NO ₃ S	263.31	-	-	-	CAS: 34523-31-4[6][7]

Data for the N-methyl analog was limited to formula and weight.

Analysis: The target compound possesses a moderate lipophilicity (XLogP3 = 2.1), suggesting it has a good balance for oral absorption, capable of crossing cell membranes without being excessively retained in fatty tissues. The presence of two hydrogen bond donors (the phenolic -OH and sulfonamide -NH) and four acceptors (the three oxygens and one nitrogen) indicates

its potential for strong, specific interactions with protein targets. Its properties are very similar to the unmethylated analog, suggesting comparable initial pharmacokinetic profiles.

Biological Activities and Therapeutic Potential (Inferred)

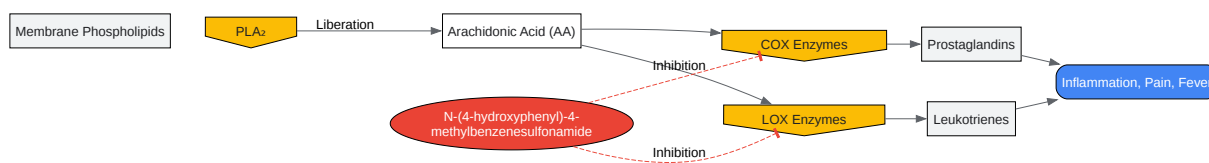
While direct biological data for **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is scarce, extensive research on its analogs provides compelling evidence for its potential activity in several key therapeutic areas.

Anti-inflammatory and Analgesic Activity

The sulfonamide scaffold is a known pharmacophore for inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Research into novel acetaminophen (ApAP) analogs has highlighted the potential of related structures. A study on 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide derivatives found them to be effective analgesics and antipyretics that crucially lack the hepatotoxicity associated with acetaminophen.^{[8][9]} The toxicity of acetaminophen arises from its metabolic oxidation to N-acetyl-p-benzoquinone imine (NAPQI); the modified sulfonamide structures were designed to prevent the formation of this toxic metabolite.^[9]

Furthermore, studies on other benzenesulfonamide derivatives have demonstrated potent in vivo anti-inflammatory activity, with some compounds showing significant inhibition of carrageenan-induced rat-paw edema.^[10] The mechanism is often linked to the inhibition of pro-inflammatory mediators.

Inferred Mechanism of Action: It is highly probable that **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** exerts anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, such as lipoxygenase (LOX) or cyclooxygenase (COX). Inhibition of these enzymes would reduce the production of prostaglandins and leukotrienes, which are potent mediators of inflammation, pain, and fever.



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Caption: Inferred anti-inflammatory mechanism via inhibition of COX/LOX pathways.

Enzyme Inhibition

A study on the N-methylated analog, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, provides direct evidence of enzyme inhibitory activity.[2] The parent compound itself was found to be the most suitable inhibitor of acetylcholinesterase (AChE) within its tested series, while its derivatives showed potent inhibition against lipoxygenase (LOX) and butyrylcholinesterase (BChE).[2]

Compound	Target Enzyme	IC ₅₀ (μM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Acetylcholinesterase (AChE)	75 ± 0.83
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Lipoxygenase (LOX)	57 ± 0.97
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Butyrylcholinesterase (BChE)	89 ± 0.79

(Data from Rehman, A., et al., 2015)[2]

This activity against LOX provides strong support for the proposed anti-inflammatory mechanism. The inhibition of cholinesterases also suggests a potential, albeit weaker, role in modulating cholinergic signaling, an area relevant to neurodegenerative diseases.

Anticancer Potential

The benzenesulfonamide moiety is a recognized pharmacophore in the design of anticancer agents.^[11] Many sulfonamide derivatives exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA-IX, which is involved in pH regulation and tumor progression.^[12] Other studies have demonstrated the pro-apoptotic activity of novel benzenesulfonamides against human colon cancer cells and their cytotoxicity against triple-negative breast cancer and melanoma cell lines.^{[11][13]}

Given the broad-spectrum antitumor activity observed in this chemical class, **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** warrants investigation as a potential anticancer agent. Its specific activity would depend on the substituents on both the phenyl and benzenesulfonamide rings, which dictate its binding affinity to specific cancer-related targets.^[11]

Structure-Activity Relationships (SAR)

By comparing the structures and activities of the discussed analogs, we can derive key SAR insights:

- **N-Alkylation:** Methylation of the sulfonamide nitrogen in N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide appears to be important for its observed AChE inhibitory activity.^[2] However, this modification may not be necessary for anti-inflammatory action.
- **Phenolic Hydroxyl Group:** The free hydroxyl group is critical. It can act as a key hydrogen bond donor in enzyme active sites. Furthermore, in the context of ApAP analogs, modifications at this position are central to avoiding toxic metabolite formation.^[9] O-substitution, as seen with the benzoyl group, can modulate activity, enhancing LOX and BChE inhibition but potentially altering the pharmacokinetic profile.^[2]
- **Substitution on the Benzenesulfonamide Ring:** The p-methyl group on the tosyl moiety contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within a

binding pocket. Its absence, as in N-(4-hydroxyphenyl)benzenesulfonamide, creates a slightly less lipophilic molecule.^[4]

Future Research Directions

This literature review reveals that **N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide** is a well-precedented but underexplored compound. The data from its analogs strongly suggest a promising therapeutic potential. Key future directions include:

- **Definitive Synthesis and Characterization:** The first step is the targeted synthesis and rigorous analytical characterization of the pure compound.
- **In Vitro Biological Screening:** The compound should be screened against a panel of key targets, including:
 - COX-1 and COX-2 enzymes to confirm its anti-inflammatory mechanism and assess its potential for GI side effects.
 - 5-LOX enzyme to validate the findings from its N-methyl analog.
 - A panel of cancer cell lines, particularly those where sulfonamides have shown promise (e.g., colon, breast, melanoma).
 - Carbonic anhydrase isoforms, including CA-IX.
- **In Vivo Studies:** If in vitro results are promising, in vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) and pain should be conducted.
- **Pharmacokinetic and Toxicology Profiling:** ADME studies are crucial to determine the compound's bioavailability and metabolic fate. Importantly, its potential for hepatotoxicity should be directly assessed to confirm the non-toxic profile suggested by related ApAP analogs.

Conclusion

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide stands at an intriguing intersection of well-established synthetic chemistry and promising, albeit inferred, biological activity. The existing body of research on its close structural analogs provides a compelling rationale for its

investigation as a lead compound for developing novel anti-inflammatory, analgesic, and potentially anticancer agents. The synthesis is straightforward, and the physicochemical properties appear favorable for drug development. The most significant opportunity lies in its potential as a non-hepatotoxic analgesic, addressing a major clinical need. This guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the systematic exploration of this high-potential molecule.

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- To cite this document: BenchChem. [literature review of N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide research]. BenchChem, [2026]. [Online PDF]. Available at:

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